![molecular formula C4H14Cl2N2O B2626204 1-Hydrazinylbutan-2-ol dihydrochloride CAS No. 1909309-22-3](/img/structure/B2626204.png)
1-Hydrazinylbutan-2-ol dihydrochloride
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Description
1-Hydrazinylbutan-2-ol dihydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a white crystalline powder that is soluble in water and ethanol. This compound is also known as 1-hydroxy-2-butylhydrazine dihydrochloride or HBH.
Scientific Research Applications
1. Chiral Liquid Chromatography and Synthesis
A study focused on the stereoisomers of Ethambutol, a compound similar to 1-Hydrazinylbutan-2-ol dihydrochloride, using chiral liquid chromatography. The research demonstrated the separation of stereoisomers and the characterisation of these derivatives through spectroscopic data (Blessington & Beiraghi, 1990).
2. DNA Cleavage Activity
1-Hydrazinylbutan-2-ol dihydrochloride has been investigated for its DNA cleavage activity. In a study, derivatives of this compound exhibited remarkable increases in DNA cleavage efficiency, indicating its potential as a metal-free DNA cleaving agent (Shao et al., 2009).
3. Synthesis of Halogenated Enolates
Research on the synthesis of halogenated enolates, which are key intermediates in organic chemistry, has utilized derivatives of 1-Hydrazinylbutan-2-ol dihydrochloride. These compounds serve as precursors for the synthesis of ketones and alkenes featuring halogenated groups (Balaraman et al., 2016).
4. Biofuel Production
In the context of biofuel production, derivatives of 1-Hydrazinylbutan-2-ol dihydrochloride have been used to study anaerobic production of biofuels like isobutanol. This research provides insights into overcoming obstacles in biofuel commercialization (Bastian et al., 2011).
5. Synthesis of Fused Quinoxaline Ring Systems
The compound has also been explored in the synthesis of fused quinoxaline ring systems, which are significant in medicinal chemistry. Studies have shown its utility in forming various complex ring systems (Waly et al., 2009).
properties
IUPAC Name |
1-hydrazinylbutan-2-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2O.2ClH/c1-2-4(7)3-6-5;;/h4,6-7H,2-3,5H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCPTVGQGVLXHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNN)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H14Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Hydrazinylbutan-2-ol dihydrochloride |
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